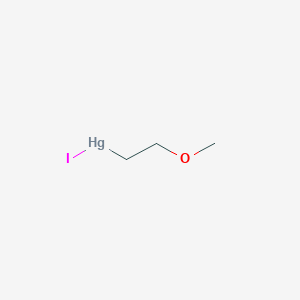
Iodo(2-methoxyethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo(2-methoxyethyl)mercury is an organomercury compound with the chemical formula C3H7HgIO. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a mercury atom bonded to an iodine atom and a 2-methoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodo(2-methoxyethyl)mercury typically involves the reaction of mercury(II) iodide with 2-methoxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The reaction can be represented as follows:
HgI2+CH3OCH2CH2OH→C3H7HgIO+HI
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Iodo(2-methoxyethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and other mercury-containing compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Mercury(II) oxide and methoxyethyl iodide.
Reduction: Elemental mercury and methoxyethyl iodide.
Substitution: Various halogenated mercury compounds depending on the substituent used.
Scientific Research Applications
Iodo(2-methoxyethyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of mercury toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iodo(2-methoxyethyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with a similar structure but with a methyl group instead of a 2-methoxyethyl group.
Ethylmercury: Contains an ethyl group instead of a 2-methoxyethyl group.
Phenylmercury: Contains a phenyl group instead of a 2-methoxyethyl group.
Uniqueness
Iodo(2-methoxyethyl)mercury is unique due to the presence of both an iodine atom and a 2-methoxyethyl group, which confer distinct chemical properties and reactivity compared to other organomercury compounds. Its specific structure allows for unique applications in various fields of research and industry.
Properties
CAS No. |
10403-65-3 |
|---|---|
Molecular Formula |
C3H7HgIO |
Molecular Weight |
386.58 g/mol |
IUPAC Name |
iodo(2-methoxyethyl)mercury |
InChI |
InChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1 |
InChI Key |
SHNYOHRHNRGHHN-UHFFFAOYSA-M |
Canonical SMILES |
COCC[Hg]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



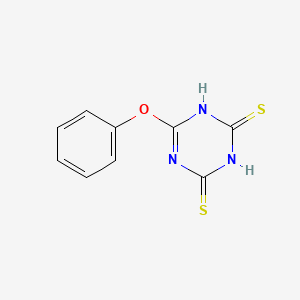
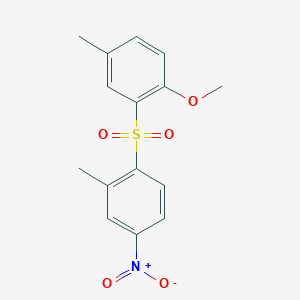
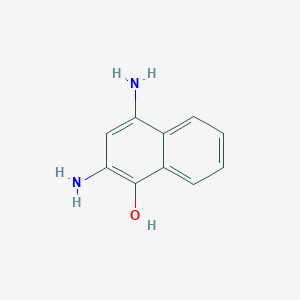

![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

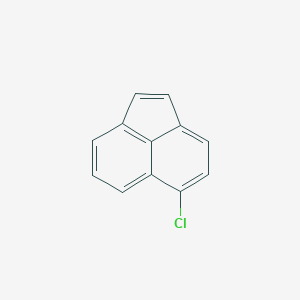
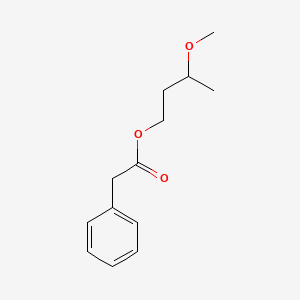

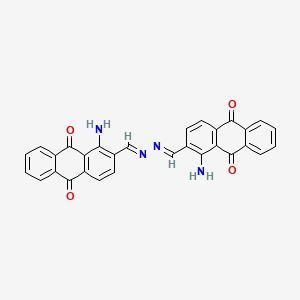

![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
